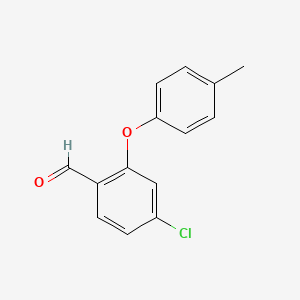
4-Chloro-2-p-tolyloxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-p-tolyloxybenzaldehyde is an organic compound with the chemical formula C14H11ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a p-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-p-tolyloxybenzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with p-tolyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-p-tolyloxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-p-tolyloxybenzoic acid.
Reduction: 4-Chloro-2-p-tolyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-p-tolyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-p-tolyloxybenzaldehyde depends on its specific application. In general, it can act as an electrophile in various chemical reactions, interacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the p-tolyloxy group.
2-Chloro-4-aminotoluene: Contains a chlorine and an amino group on the benzene ring.
4-Chloro-2-methylphenol: Contains a chlorine and a hydroxyl group on the benzene ring.
Uniqueness
4-Chloro-2-p-tolyloxybenzaldehyde is unique due to the presence of both a chlorine atom and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C14H11ClO2 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
4-chloro-2-(4-methylphenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-10-2-6-13(7-3-10)17-14-8-12(15)5-4-11(14)9-16/h2-9H,1H3 |
Clave InChI |
RZCDYQWIZRRSJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


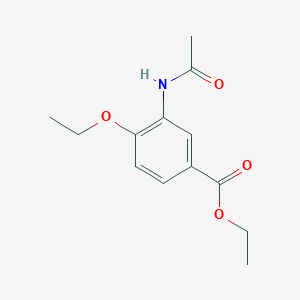
![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)
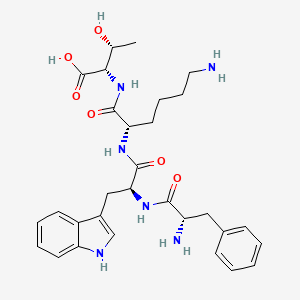

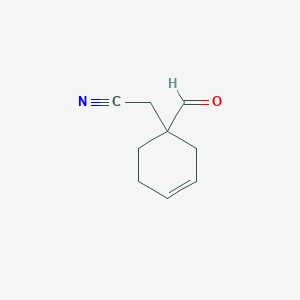
![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
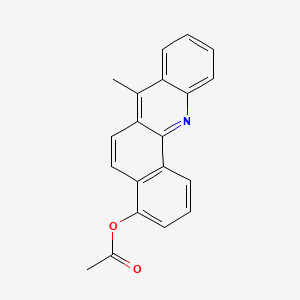
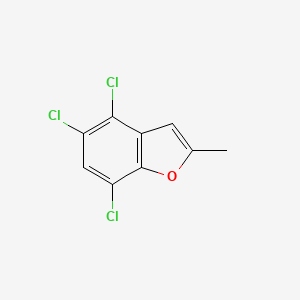
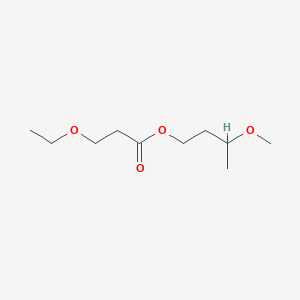
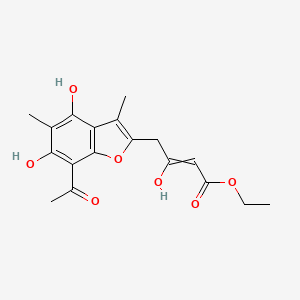
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
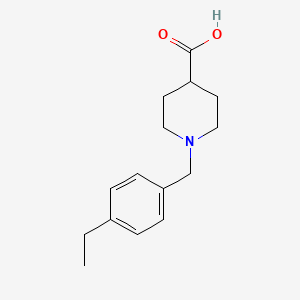

![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
